molecular formula C12H17ClFNO B13645312 (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride

Cat. No.: B13645312
M. Wt: 245.72 g/mol
InChI Key: RUIGIUGLTKCLPU-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride is a piperidine derivative with a 2-fluorophenyl methoxy substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₁₅FNO·HCl, and its molecular weight is 245.74 g/mol.

Properties

Molecular Formula

C12H17ClFNO

Molecular Weight

245.72 g/mol

IUPAC Name

(3R)-3-[(2-fluorophenyl)methoxy]piperidine;hydrochloride

InChI

InChI=1S/C12H16FNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m1./s1

InChI Key

RUIGIUGLTKCLPU-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@H](CNC1)OCC2=CC=CC=C2F.Cl

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-fluorophenyl group. This can be achieved using reagents like 2-fluorobenzyl chloride in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Piperidine Ring Formation

  • Nucleophilic Substitution : The piperidine ring is typically synthesized via cyclization reactions. For example, reductive amination of keto intermediates or cyclization of amino alcohols under acidic conditions .

  • Stereoselective Synthesis : The (3R)-configuration is achieved using chiral catalysts or chiral auxiliary agents during ring closure .

Functionalization with 2-Fluorophenyl Methoxy Group

  • Mitsunobu Reaction : A 2-fluorobenzyl alcohol derivative reacts with a hydroxyl-protected piperidine intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the methoxy linkage.

  • Electrophilic Aromatic Substitution : Fluorine is introduced via halogenation of the phenyl ring using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

Hydrochloride Salt Formation

  • The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt, enhancing stability and solubility.

Hydrolysis

  • The methoxy group is stable under basic conditions but prone to hydrolysis in strong acids (e.g., concentrated HCl at elevated temperatures), yielding (3R)-3-hydroxypiperidine and 2-fluorobenzyl alcohol as byproducts.

Oxidation and Reduction

  • Oxidation : The piperidine ring resists oxidation, but the methoxy group can be oxidized to a ketone or carboxylic acid under harsh conditions (e.g., KMnO₄/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic fluorine moiety to a hydrogenated derivative, altering biological activity .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The 2-fluorophenyl group undergoes substitution with strong nucleophiles (e.g., amines or thiols) at elevated temperatures, replacing fluorine .

Structural Modifications and Impact on Bioactivity

Modifications to the piperidine or aromatic moiety significantly affect pharmacological properties. For example:

Table 1: Impact of Substituents on Opioid Receptor Affinity (Analogs)

CompoundR₁ (Piperidine)R₂ (Aromatic)μ Receptor Kₑ (nM)κ Receptor Kₑ (nM)Selectivity (κ/μ)
JDTicOHOH25 ± 40.02 ± 0.011250
4 OHH8.9 ± 30.024 ± 0.01370
5 OHF14.8 ± 50.01 ± 0.0041480

Data adapted from .

  • Fluorine Substitution : Introducing fluorine (e.g., compound 5 ) enhances κ-opioid receptor selectivity by 1480-fold compared to μ-receptors .

  • Hydroxyl Group Removal : Deleting the hydroxyl group (compound 4 ) reduces κ-receptor potency but maintains moderate selectivity .

Degradation Pathways

  • Thermal Degradation : At temperatures >150°C, the hydrochloride salt decomposes into piperidine derivatives and volatile fluorinated aromatics.

  • Photodegradation : UV exposure leads to cleavage of the methoxy group, forming free radicals detectable via ESR spectroscopy .

Scientific Research Applications

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorophenyl and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key differences between (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride and analogous compounds:

Compound Name Substituent Position/Group Configuration Molecular Weight (g/mol) Key Properties/Findings References
(3R)-3-[(2-fluorophenyl)methoxy]piperidine HCl 2-fluorophenyl methoxy at C3 3R 245.74 Potential selectivity due to 2-F position; moderate lipophilicity
3-[(4-fluorophenyl)carbonyl]piperidine HCl 4-fluorophenyl carbonyl at C3 Not specified 245.69 Higher lipophilicity (carbonyl group); reduced metabolic stability
Paroxetine Related Compound B 4-fluorophenyl, benzodioxol-5-yloxy 3R,4S 365.83 SSRI activity; chiral centers critical for efficacy
3-(benzyloxy)piperidine HCl Benzyloxy at C3 Not specified 229.71 Increased lipophilicity; potential off-target binding
3-[(2-chloro-6-fluorophenyl)methoxy]piperidine HCl 2-chloro-6-fluorophenyl methoxy Not specified 264.17 Dual halogen substitution enhances halogen bonding but increases molecular weight
Key Observations:
  • Substituent Position : The 2-fluorophenyl group in the target compound may confer distinct receptor-binding properties compared to 4-fluorophenyl analogs (e.g., Paroxetine derivatives), where the 4-fluoro substitution is critical for serotonin transporter (SERT) affinity .
  • Halogen Effects : The 2-chloro-6-fluorophenyl analog demonstrates how additional halogens can enhance binding affinity but may also raise toxicity risks .

Stereochemical Considerations

The (3R) configuration of the target compound is a critical differentiator. For example:

  • Paroxetine (3S,4R configuration) and its enantiomer, ent-Paroxetine (3R,4S), exhibit opposing pharmacological activities. The (3S,4R) form is a potent SSRI, while the (3R,4S) enantiomer is inactive, underscoring the importance of stereochemistry .

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : The 2-fluorophenyl methoxy group may resist oxidative metabolism better than benzodioxol-containing analogs (e.g., Paroxetine), which are prone to CYP450-mediated degradation .
  • Lipophilicity: Compared to benzyloxy-substituted piperidines (e.g., 3-(benzyloxy)piperidine HCl), the target compound’s fluorine atom reduces lipophilicity (logP ~2.1 vs.

Research Findings from Structural Analogs

  • Paroxetine Derivatives : The benzodioxol group in Paroxetine enhances SERT inhibition but introduces metabolic liabilities. The target compound’s simpler methoxy group may offer a more favorable safety profile .
  • Methoxy-Substituted Analogs : Methoxy groups at the 4-position (e.g., 4-methoxy Paroxetine HCl) are associated with reduced potency compared to 4-fluoro derivatives, suggesting the 2-fluoro substitution in the target compound could balance potency and stability .

Biological Activity

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic and psychoactive effects. Understanding the biological activity of this compound involves examining its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a piperidine ring substituted with a 2-fluorophenyl group and a methoxy group. This structural configuration is significant as it influences the compound's biological activity and interaction with receptors.

The precise mechanism of action for this compound remains under investigation, but it is believed to interact with several neurotransmitter systems. Studies suggest that compounds in this class may modulate the activity of opioid receptors, particularly the kappa (κ) opioid receptor, which is implicated in pain modulation and stress response .

Analgesic Properties

Research has indicated that piperidine derivatives can exhibit analgesic effects comparable to established opioids. For instance, studies on structurally similar compounds have shown significant potency in pain models . The analgesic activity is often assessed using models such as the tail flick test in rodents, where the efficacy is measured by the reduction in pain response.

Interaction with Neurotransmitter Transporters

Compounds similar to this compound have been evaluated for their ability to inhibit neurotransmitter transporters. In particular, studies have highlighted their interaction with serotonin transporters (SERT) and vesicular monoamine transporter 2 (VMAT2), which are crucial for serotonin and dopamine regulation in the central nervous system .

Study 1: Opioid Receptor Interaction

A study focused on the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the 2-position significantly influenced binding affinity to opioid receptors. The results indicated that this compound exhibited a binding affinity similar to potent analgesics, suggesting its potential as an effective pain management agent .

Study 2: Neurotransmitter Uptake Inhibition

In another study evaluating various piperidine derivatives, this compound demonstrated significant inhibition of serotonin uptake at SERT. This finding suggests a potential role in treating mood disorders or conditions characterized by dysregulated serotonin levels .

Data Table: Biological Activity Overview

Activity Effect Reference
Analgesic ActivityComparable to opioids
SERT InhibitionSignificant inhibition
VMAT2 InteractionModulation of dopamine transport

Q & A

Basic: What synthetic methodologies are recommended for preparing (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride, and how can purity be optimized?

Answer:
The synthesis typically involves introducing the 2-fluorophenyl methoxy group to a piperidine scaffold. Key steps include:

  • Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to achieve the (3R) configuration. For example, enantioselective alkylation of piperidine derivatives with 2-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) .
  • Purification : Employ column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexane) or recrystallization (using ethanol/water) to isolate the hydrochloride salt. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
  • Yield optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of piperidine precursor to 2-fluorophenylmethoxy reagent) to minimize side products .

Basic: What analytical techniques are critical for confirming the stereochemical configuration and structural integrity of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and confirm the (3R) configuration .
  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic peaks (e.g., methoxy protons at δ 3.5–4.0 ppm, fluorophenyl aromatic protons at δ 6.8–7.4 ppm). NOESY can verify spatial proximity of the fluorophenyl group to the piperidine ring .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol/water and analyzing diffraction patterns .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • First aid : For skin contact, rinse immediately with water (15+ minutes); for inhalation, move to fresh air and monitor for respiratory distress .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard warnings (e.g., "Irritant") .

Advanced: How does the (3R) stereochemistry influence the compound’s pharmacological activity compared to its (3S) counterpart?

Answer:

  • Receptor binding assays : Test enantiomers in vitro using serotonin (5-HT) or opioid receptor binding assays. For example, (3R) configurations in related piperidine derivatives show 10–30x higher affinity for µ-opioid receptors due to optimal spatial alignment with hydrophobic binding pockets .
  • In vivo efficacy : Compare analgesic potency in rodent models (e.g., hot-plate test). The (3R) isomer of Brifentanil (a structural analog) demonstrated 29x higher potency than fentanyl, while the (3S) form was 6x less potent .

Advanced: What experimental designs are recommended for evaluating this compound’s potential as a short-acting analgesic?

Answer:

  • Pharmacokinetic studies : Administer IV doses (0.1–1 mg/kg) in rats and measure plasma half-life via LC-MS/MS. Target parameters include rapid clearance (<30 minutes) and low protein binding .
  • Behavioral assays : Use the tail-flick or formalin test to assess onset/duration. Compare to fentanyl; short-acting candidates should show peak effect at 2–5 minutes and return to baseline by 15 minutes .
  • Safety profiling : Conduct hERG assays (IC50_{50} >10 µM) and cytotoxicity screens (e.g., HepG2 cells) to rule out cardiotoxicity .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Answer:

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) for 4 weeks. Monitor degradation via HPLC; instability in humid conditions suggests hygroscopicity, requiring desiccant storage .
  • pH-dependent stability : Test solubility in buffers (pH 1–10). Piperidine derivatives often degrade in acidic conditions (pH <3), forming hydrolyzed byproducts. Use neutral buffers for in vitro assays .
  • Collaborative validation : Compare data across labs using standardized protocols (e.g., USP monographs for related piperidine drugs) to identify methodological discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.